molecular formula C6H6S2 B1198324 1,3-Benzenedithiol CAS No. 626-04-0

1,3-Benzenedithiol

Cat. No.: B1198324
CAS No.: 626-04-0
M. Wt: 142.2 g/mol
InChI Key: ZWOASCVFHSYHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenedithiol, also known as benzene-1,3-dithiol, is an organic compound with the molecular formula C6H6S2. It consists of a benzene ring substituted with two thiol groups (-SH) at the 1 and 3 positions. This compound is known for its distinctive odor and is used in various chemical applications due to its unique properties .

Mechanism of Action

C6H6S2C_6H_6S_2C6​H6​S2​

. The compound has a variety of applications in the field of chemistry. However, the specific mechanism of action, including its primary targets and the biochemical pathways it affects, is not well-documented in the available literature. Here is a general overview based on the limited information available:

Biochemical Pathways

It has been used for the improvement of power conversion efficiency in cadmium selenide nanorods/poly (3-hexylthiophene) hybrid solar cells , suggesting that it may play a role in energy transfer processes.

Biochemical Analysis

Biochemical Properties

1,3-Benzenedithiol plays a crucial role in biochemical reactions, particularly in the formation of metal-thiolate complexes. It interacts with various enzymes, proteins, and other biomolecules through its thiol groups. These interactions often involve the formation of disulfide bonds or coordination with metal ions. For instance, this compound can bind to metal ions such as zinc and copper, forming stable complexes that are essential in enzymatic functions and structural stability of proteins .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of thiol-dependent enzymes and proteins. This compound can also impact gene expression by altering the redox state of the cell, leading to changes in the activity of transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This compound can also act as a reducing agent, altering the redox state of cellular components and affecting gene expression. Furthermore, this compound can bind to metal ions, forming complexes that modulate the activity of metalloenzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of oxidizing agents. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes and protecting cells from oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and even cell death. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with thiol-dependent enzymes. It can participate in redox reactions, acting as a reducing agent and influencing the levels of various metabolites. This compound can also affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating the overall metabolic flux in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via thiol transporters and accumulate in specific cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and other biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be affected by its subcellular localization, as it can interact with different sets of proteins and enzymes in each compartment. Post-translational modifications, such as the formation of disulfide bonds, can also direct this compound to specific organelles, influencing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedithiol can be synthesized through several methods. One common method involves the reaction of 1,3-dibromobenzene with thiourea, followed by hydrolysis to yield this compound. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or water .

Industrial Production Methods

In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenedithiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows it to form specific types of complexes and participate in reactions that its isomers may not .

Properties

IUPAC Name

benzene-1,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOASCVFHSYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031564
Record name 1,3-Benzenedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-04-0
Record name 1,3-Benzenedithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,3-dithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzenedithiol
Reactant of Route 2
1,3-Benzenedithiol
Reactant of Route 3
1,3-Benzenedithiol
Reactant of Route 4
1,3-Benzenedithiol
Reactant of Route 5
1,3-Benzenedithiol
Reactant of Route 6
Reactant of Route 6
1,3-Benzenedithiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.